
2-Propanone, 1,1-bis(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1,1-bis(4-methoxyphenyl)-, also known as 4,4’-Dimethoxybenzophenone, is an organic compound with the molecular formula C17H18O3. It is a derivative of benzophenone, where two methoxy groups are attached to the para positions of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1-bis(4-methoxyphenyl)- can be achieved through several methods. One common method involves the Friedel-Crafts acylation of anisole (4-methoxyphenyl) with acetone (propanone) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
- Anisole reacts with acetone in the presence of AlCl3.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 2-Propanone, 1,1-bis(4-methoxyphenyl)- often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone, 1,1-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propanone, 1,1-bis(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Propanone, 1,1-bis(4-methoxyphenyl)- involves its interaction with various molecular targets. The methoxy groups and the carbonyl functionality play crucial roles in its reactivity. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: The parent compound without methoxy groups.
4-Methoxybenzophenone: A derivative with a single methoxy group.
4,4’-Dihydroxybenzophenone: A derivative with hydroxyl groups instead of methoxy groups.
Uniqueness
2-Propanone, 1,1-bis(4-methoxyphenyl)- is unique due to the presence of two methoxy groups, which enhance its reactivity and potential applications. The methoxy groups can influence the compound’s electronic properties, making it more suitable for specific reactions and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
101544-53-0 |
|---|---|
Molekularformel |
C17H18O3 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
1,1-bis(4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C17H18O3/c1-12(18)17(13-4-8-15(19-2)9-5-13)14-6-10-16(20-3)11-7-14/h4-11,17H,1-3H3 |
InChI-Schlüssel |
QHGVPLQZIPXTFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


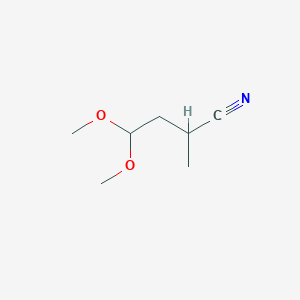
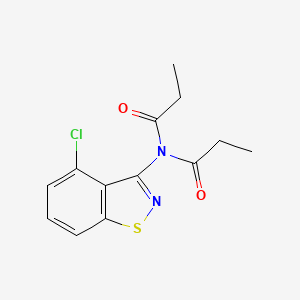
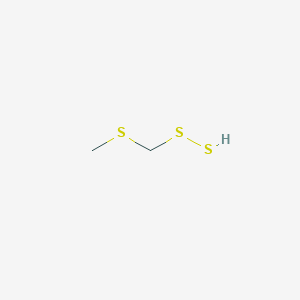
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)
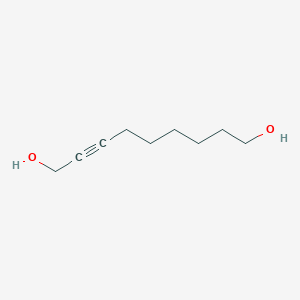
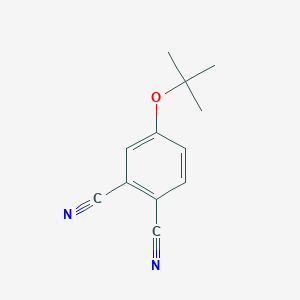
![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)


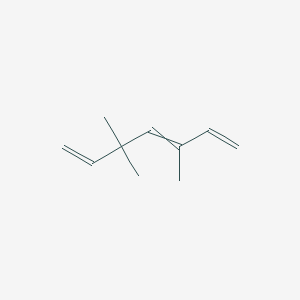
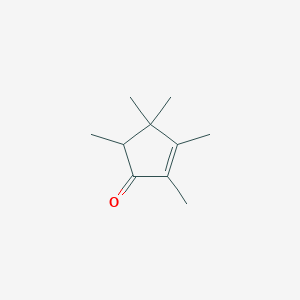

![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)

